

# Oxazole-4-carbonitrile: A Comprehensive Technical Guide for Synthetic and Medicinal Chemistry

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## Compound of Interest

Compound Name: Oxazole-4-carbonitrile

Cat. No.: B1450848

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## Introduction: The Versatility of a Compact Heterocycle

**Oxazole-4-carbonitrile** is a five-membered aromatic heterocycle distinguished by the presence of an oxygen and a nitrogen atom, complemented by a nitrile functional group. This seemingly simple molecule is a cornerstone in contemporary drug discovery and organic synthesis. Its rigid, planar structure and specific electronic properties make it a valuable scaffold and a versatile intermediate for the synthesis of more complex, biologically active compounds.[1] The oxazole ring is a known bioisostere for other aromatic systems and is found in numerous natural products and FDA-approved drugs, highlighting its significance in medicinal chemistry.[2][3] This guide provides an in-depth exploration of **oxazole-4-carbonitrile**, from its fundamental chemical identifiers to detailed synthetic protocols and its applications in the development of novel therapeutics, particularly in oncology.

## PART 1: Core Chemical and Physical Data

A foundational understanding of a chemical entity begins with its key identifiers and physical properties. This information is critical for sourcing, handling, and characterizing **oxazole-4-carbonitrile** in a research setting.

### Chemical Identifiers

Identifier	Value
CAS Number	55242-84-7
Molecular Formula	C <sub>4</sub> H <sub>2</sub> N <sub>2</sub> O
Molecular Weight	94.07 g/mol
IUPAC Name	1,3-oxazole-4-carbonitrile
MDL Number	MFCD08059302
PubChem CID	44119664
InChI	1S/C4H2N2O/c5-1-4-2-7-3-6-4/h2-3H
InChIKey	UEEBKQWDBWDPKD-UHFFFAOYSA-N
SMILES	<chem>C1=C(N=CO1)C#N</chem>

## Physical Properties

Property	Value
Appearance	White, low-melting solid
Boiling Point	198.5 °C at 760 mmHg (Predicted)
Storage Conditions	Store at 0-8 °C under an inert atmosphere

## PART 2: Synthesis of Oxazole-4-carbonitrile

The efficient synthesis of the **oxazole-4-carbonitrile** core is paramount for its application in further chemical transformations. Several methods have been developed, with two notable examples being the TMSOTf-promoted synthesis from aldehydes and a copper-mediated approach from acetophenones.

### TMSOTf-Promoted Synthesis from Aldehydes

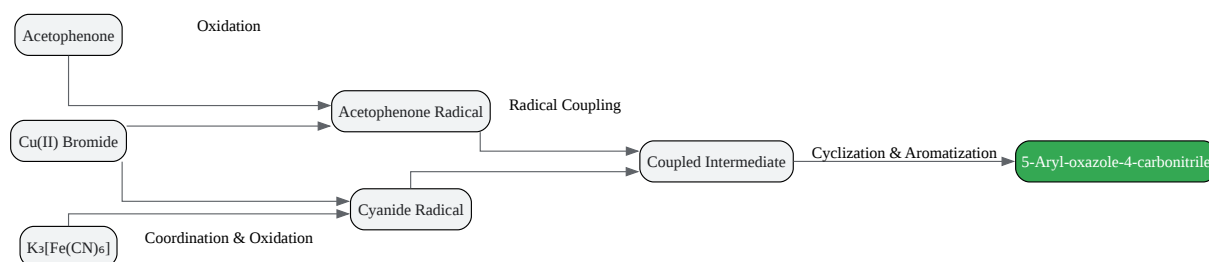
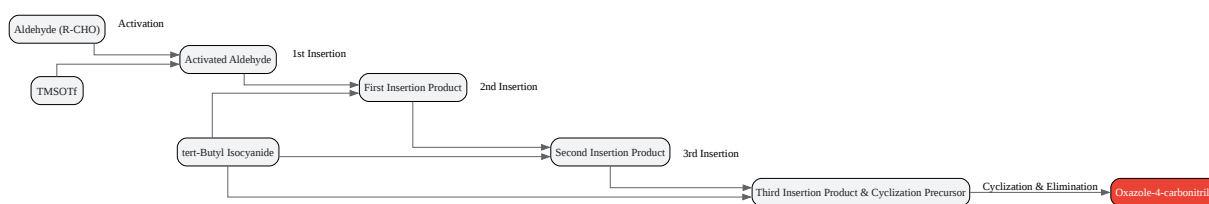
This one-pot method offers a highly efficient route to 4-cyanooxazoles through a selective triple consecutive insertion of tert-butyl isocyanide into a wide range of aldehydes.<sup>[4][5]</sup> The reaction

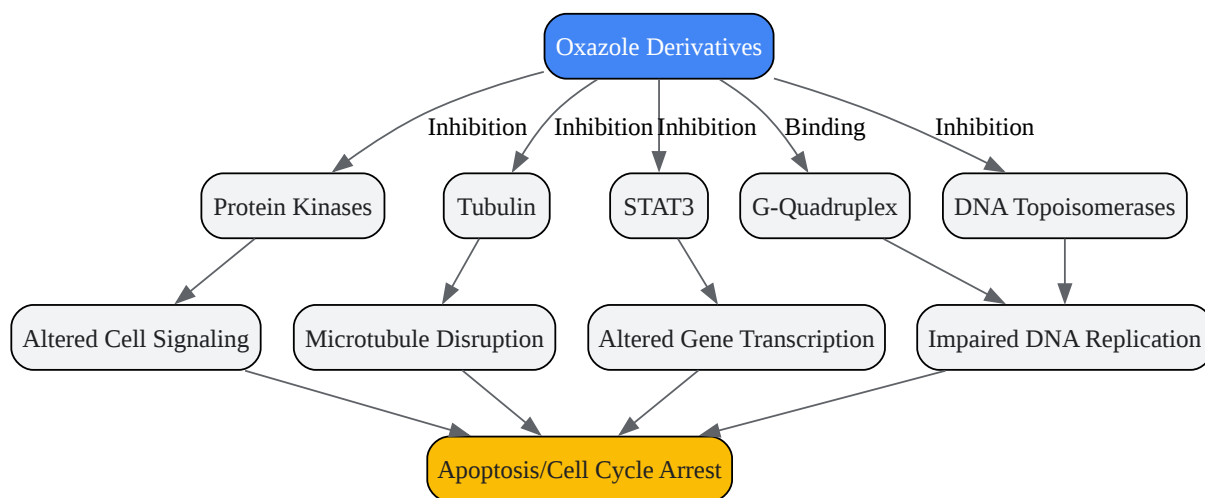
is promoted by trimethylsilyl trifluoromethanesulfonate (TMSOTf) and provides good to excellent yields.

- Materials:
  - Aldehyde (R-CHO) (1.0 eq)
  - tert-Butyl isocyanide (t-BuNC) (5.0 eq)
  - Tetrabutylammonium bromide (TBAB) (1.2 eq)
  - Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq)
  - 3Å Molecular Sieves
  - Anhydrous dioxane
  - Ethyl acetate
  - Hexane
  - Silica gel for column chromatography
- Procedure:
  - To a sealed tube, add the aldehyde (0.3 mmol, 1.0 eq), tetrabutylammonium bromide (TBAB, 1.2 eq), and anhydrous dioxane (0.5 mL).
  - Add tert-butyl isocyanide (1.5 mmol, 5.0 eq) to the reaction mixture.
  - In a glove box, add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq) and 3Å molecular sieves (100 mg/mL).
  - Seal the tube and backfill with nitrogen.
  - Stir the reaction mixture at 100 °C in an oil bath overnight.
  - After cooling to room temperature, filter the reaction mixture to remove the molecular sieves.

- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired **oxazole-4-carbonitrile**.<sup>[6]</sup>

The reaction proceeds through a series of isocyanide insertions promoted by the Lewis acidic TMSOTf. The aldehyde is activated by TMSOTf, followed by nucleophilic attack of the isocyanide. This process repeats, leading to the formation of a key intermediate that undergoes cyclization and subsequent elimination to yield the stable aromatic **oxazole-4-carbonitrile**.





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